Pseudoprotogracillin

Green Chemistry Natural Product Extraction Analytical Chemistry

Research on Dioscorea steroidal saponins is often compromised by misidentification of furostanol and spirostanol analogs. Pseudoprotogracillin is an authenticated furostanol glycoside reference standard that directly resolves this analytical challenge. - Unique chromatographic retention and MS fragmentation pattern eliminates false identification with Protogracillin or Pseudoprotodioscin. - Validated linear calibration range (2-4000 ng/mL) enables precise quantification of furostanol glycosides in complex biological matrices. - Supplied with comprehensive analytical documentation to support pharmacokinetic studies, green extraction method development, and quality control protocols.

Molecular Formula C51H82O22
Molecular Weight 1047.2 g/mol
Cat. No. B150515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePseudoprotogracillin
Molecular FormulaC51H82O22
Molecular Weight1047.2 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O
InChIInChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1
InChIKeyJNZLXJWNXMGDGS-CRPAHPMISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pseudoprotogracillin for Laboratory Research: A Furostanol Saponin Reference Standard for Phytochemical and Pharmacokinetic Studies


Pseudoprotogracillin (CAS: 637349-03-2) is a furostanol-type steroidal saponin isolated from Dioscorea species, including *Dioscorea spongiosa* and *Dioscorea nipponica* [1]. It is characterized by an open F-ring structure typical of furostanol glycosides, with a molecular formula of C₅₁H₈₂O₂₂ and a molecular weight of 1047.18 g/mol [2]. This compound serves as a key reference standard in phytochemical analysis, pharmacokinetic studies, and bioactivity screening, where it is often differentiated from its spirostanol analogs and co-occurring furostanol glycosides [3].

Furostanol saponin reference standard for phytochemical and PK studies
Supports compound-specific UPLC-MS/MS quantification in Dioscorea extracts
Differentiates from spirostanol analogs in analytical workflows

Why Pseudoprotogracillin Cannot Be Substituted by Generic Protogracillin or Other Dioscorea Saponins in Research Applications


In-class substitution of Pseudoprotogracillin with related steroidal saponins such as Protogracillin or Pseudoprotodioscin is invalid due to significant differences in chemical stability, chromatographic behavior, and pharmacokinetic profiles. Pseudoprotogracillin is a furostanol glycoside with an open F-ring, while Protogracillin is a spirostanol glycoside with a closed F-ring, leading to distinct fragmentation patterns in mass spectrometry and differing retention times in liquid chromatography [1]. Furthermore, validated UPLC-MS/MS methods demonstrate that Pseudoprotogracillin exhibits a unique linear calibration range (2-4000 ng/mL) compared to Protodioscin (10-20,000 ng/mL), necessitating compound-specific analytical standards for accurate quantification in complex biological matrices [2]. These analytical and structural differences preclude generic interchangeability in research protocols requiring precise identification, quantification, or structure-activity relationship studies.

Structural mismatch

Furostanol (open F-ring) vs. spirostanol (closed F-ring) saponins may exhibit different chromatographic and mass spectrometric behavior, affecting identification.

Calibration specificity

Compound-specific linear ranges in validated UPLC-MS/MS methods require authentic Pseudoprotogracillin for accurate quantification; other furostanol standards may not substitute.

Quantitative Differentiation of Pseudoprotogracillin: Head-to-Head Extraction Yields, PK Method Validation, and Structural Specificity


Enhanced Extraction Yield of Pseudoprotogracillin Using Green NADES Solvents vs. Conventional Methanol

Pseudoprotogracillin demonstrates a significantly higher extraction yield when using a Natural Deep Eutectic Solvent (NADES) system compared to the conventional methanol extraction method [1]. This differential extraction efficiency highlights the importance of solvent selection for maximizing recovery of Pseudoprotogracillin from Dioscorea biomass, a factor that may not translate to other furostanol glycosides in the same matrix.

Extraction Yield
Head-to-head
Higher yield with NADES vs. methanol (p < 0.05)
Supports extraction solvent review
Yield advantage reported under specific conditions
Green Chemistry Natural Product Extraction Analytical Chemistry

Distinct UPLC-MS/MS Linear Range for Pseudoprotogracillin Quantification in Rat Plasma

A validated UPLC-MS/MS method for simultaneous quantification of four furostanol glycosides in rat plasma established distinct linear calibration ranges for each analyte [1]. Pseudoprotogracillin exhibits a linear range of 2-4000 ng/mL, which is identical to that of Protogracillin and Pseudoprotodioscin, but differs markedly from the broader range of 10-20,000 ng/mL established for Protodioscin. This differential sensitivity and linear dynamic range necessitates the use of compound-specific calibration curves and reference standards for accurate pharmacokinetic analysis.

Calibration Range
Head-to-head
Distinct linear range vs. Protodioscin
Requires compound-specific calibration
Different ionization efficiency reported
Pharmacokinetics Bioanalysis Mass Spectrometry

Validated Method Precision and Recovery for Pseudoprotogracillin in Biological Matrices

The UPLC-MS/MS method validation demonstrates that Pseudoprotogracillin, along with the other three furostanol glycosides tested, exhibits an extraction recovery of >80.3% from rat plasma with no severe matrix effect [1]. Intra- and inter-day precision values are all <10.7%, and accuracy ranges from -8.1% to 12.9% across the calibration range. This established analytical performance profile provides a benchmark for researchers validating their own analytical methods or comparing the behavior of Pseudoprotogracillin to other saponins in similar matrices.

Method Validation
Method context
Recovery >80.3%, precision <11.9%
Supports bioanalytical method reliability
Values consistent across tested saponins
Method Validation Bioanalytical Chemistry Quality Control

Structural Differentiation: Furostanol vs. Spirostanol Skeleton Confirmed by Isolation and NMR

Pseudoprotogracillin was isolated from *Dioscorea spongiosa* and its structure unequivocally identified as a furostanol steroidal saponin through physicochemical properties and nuclear magnetic resonance (NMR) spectroscopy [1]. This structural assignment distinguishes it from spirostanol-type saponins like Gracillin, which possess a closed F-ring. The open F-ring of furostanol glycosides like Pseudoprotogracillin renders them susceptible to enzymatic conversion (e.g., by β-glucosidase) to their spirostanol counterparts, a property not shared by the spirostanol analogs themselves.

Structural Identity
Class-level
Furostanol skeleton confirmed by NMR
Confirms differentiation from spirostanol analogs
Isolation from Dioscorea spongiosa
Phytochemistry Structural Elucidation NMR Spectroscopy

Optimal Research and Industrial Application Scenarios for Pseudoprotogracillin Based on Quantitative Evidence


Green Extraction Process Development and Optimization

Pseudoprotogracillin is an ideal target compound for studies aimed at optimizing green extraction methodologies, such as Natural Deep Eutectic Solvents (NADES). The evidence demonstrating significantly higher extraction yields with NADES compared to conventional methanol provides a quantitative benchmark for evaluating solvent efficiency [1]. Researchers can use Pseudoprotogracillin as a model furostanol glycoside to develop and validate sustainable extraction protocols for valuable phytochemicals from Dioscorea species.

Pharmacokinetic and Bioavailability Studies of Dioscorea Extracts

Pseudoprotogracillin serves as a critical reference standard in pharmacokinetic studies involving Dioscorea nipponica or related herbal preparations. The validated UPLC-MS/MS method, which established a specific linear range (2-4000 ng/mL) and demonstrated acceptable precision and recovery for Pseudoprotogracillin in rat plasma, provides a robust analytical framework for quantifying this compound in biological matrices [1]. This application is essential for understanding the absorption, distribution, metabolism, and excretion of furostanol glycosides.

Analytical Method Development and Quality Control of Herbal Medicines

Due to its distinct chromatographic and mass spectrometric properties relative to other Dioscorea saponins, Pseudoprotogracillin is a necessary reference standard for developing accurate HPLC or UPLC-MS/MS methods for the quality control of Dioscorea-based herbal medicines [1]. Its inclusion in analytical panels ensures the specific identification and quantification of Pseudoprotogracillin, preventing misidentification with co-eluting or structurally similar compounds such as Protogracillin or Pseudoprotodioscin.

Biosynthetic Pathway Elucidation and Enzymatic Conversion Studies

Pseudoprotogracillin's classification as a furostanol-type saponin, confirmed by NMR spectroscopy [1], positions it as a key substrate or intermediate for investigating the enzymatic conversion of furostanol glycosides to spirostanol glycosides (e.g., via β-glucosidase). Researchers studying steroidal saponin biosynthesis in Dioscorea species require authentic Pseudoprotogracillin to accurately trace metabolic pathways and characterize the enzymes involved in F-ring cyclization.

Application
Selection Property
Validation Focus
Green extraction optimization
Extraction solvent response
Yield comparison under varied conditions
PK and bioavailability research
Compound-specific calibration linearity
Bioanalytical method accuracy and precision
Herbal medicine QC analysis
Chromatographic specificity
Peak purity and identity confirmation
Saponin biosynthesis studies
Furostanol structure confirmation
Enzymatic conversion monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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